molecular formula C13H13NO3 B13724471 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylic Acid

3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylic Acid

Cat. No.: B13724471
M. Wt: 231.25 g/mol
InChI Key: NROMRWWYYKCRSC-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylic Acid is an organic compound that belongs to the class of pyrrole carboxylic acids This compound is characterized by the presence of a pyrrole ring substituted with a 4-ethoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which then undergoes cyclization in the presence of a suitable catalyst to form the pyrrole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-1H-pyrrole-2-carboxylic Acid: Similar structure but with a methoxy group instead of an ethoxy group.

    3-(4-Hydroxyphenyl)-1H-pyrrole-2-carboxylic Acid: Contains a hydroxy group instead of an ethoxy group.

Uniqueness

The presence of the ethoxy group in 3-(4-Ethoxyphenyl)-1H-pyrrole-2-carboxylic Acid imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its analogs and useful in different contexts.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-2-17-10-5-3-9(4-6-10)11-7-8-14-12(11)13(15)16/h3-8,14H,2H2,1H3,(H,15,16)

InChI Key

NROMRWWYYKCRSC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C(NC=C2)C(=O)O

Origin of Product

United States

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